Isopropyl 1-propanesulfonate
Description
Historical Context and Significance of Sulfonate Esters in Organic Chemistry
Sulfonyl-containing compounds, a category that includes both sulfonamides and sulfonate esters, have long been recognized for their utility in synthetic chemistry and their presence in pharmaceuticals and agrochemicals. eurjchem.comresearchgate.net The journey of these compounds in science gained significant momentum with the discovery of the therapeutic properties of sulfonamides in the early 20th century. eurjchem.comresearchgate.net
Sulfonate esters (R-SO₂-OR') are esters of sulfonic acids (R-SO₂-OH). wikipedia.org Historically, their primary significance in organic chemistry stems from their function as excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.comperiodicchemistry.com The hydroxyl group (-OH) of an alcohol is a poor leaving group in such reactions. periodicchemistry.com However, by converting an alcohol into a sulfonate ester, the hydroxyl group is transformed into a sulfonate group (-OSO₂R), which is a very stable anion and therefore an excellent leaving group. periodicchemistry.commsu.edu This stability arises because the negative charge on the departing sulfonate ion is delocalized across three oxygen atoms through resonance. periodicchemistry.com This fundamental reactivity has made sulfonate esters indispensable tools for synthetic organic chemists, allowing for the facile conversion of alcohols into a wide array of other functional groups. msu.edu
The Role of Isopropyl 1-propanesulfonate (B8565668) in Academic Investigations and Derivative Synthesis
In the landscape of academic and industrial research, Isopropyl 1-propanesulfonate serves as a valuable reagent and building block. Its primary role is that of an electrophile, where the sulfonate ester group demonstrates high reactivity towards nucleophiles. vulcanchem.com This characteristic allows it to participate in a variety of substitution reactions, making it useful for selective functionalization in organic synthesis. vulcanchem.com
The standard laboratory synthesis of this compound involves the direct esterification of 1-propanesulfonic acid with isopropanol (B130326). vulcanchem.com This reaction is typically catalyzed by a strong acid and often requires heating to drive the reaction to completion. vulcanchem.com
Research applications of this compound include:
Synthesis of Derivatives: It readily reacts with nucleophiles like amines or other alcohols, leading to the formation of new sulfonamide or sulfonate ester derivatives. vulcanchem.com
Probing Reaction Mechanisms: Due to the well-defined nature of the sulfonate leaving group, compounds like this compound are used in kinetic and mechanistic studies to understand reaction pathways. acs.orgpqri.org
Precursor for Biologically Active Molecules: It can be utilized as a reagent in the synthesis of more complex molecules that may have pharmacological interest. vulcanchem.com
Structural Features and their Implications for Reactivity in Sulfonate Esters
The chemical behavior of this compound is a direct consequence of its molecular structure. The key components are the propanesulfonate group and the isopropyl group attached to the ester oxygen. vulcanchem.com
| Structural Component | Implication for Reactivity |
| Sulfonate Group (-SO₃-) | This group is an exceptionally good leaving group in nucleophilic substitution reactions. Its stability as an anion facilitates the cleavage of the C-O bond. vulcanchem.comperiodicchemistry.com |
| Isopropyl Group | This branched alkyl group provides steric bulk around the reaction center. This steric hindrance can influence the rate and mechanism (e.g., favoring SN1 over SN2 pathways in some cases) of nucleophilic attack. The isopropyl group's lability under certain acidic conditions is attributed to the formation of a stabilized secondary carbocation. acs.org |
| Propyl Chain | This straight-chain alkyl group contributes to the overall lipophilicity of the molecule, affecting its solubility in various organic solvents. vulcanchem.com |
The reactivity of sulfonate esters is central to their utility. The sulfonate moiety is a weak base, meaning it is a stable species when it departs during a reaction. wikipedia.org This makes the conversion of an alcohol to a sulfonate ester a common strategy to activate the alcohol for subsequent nucleophilic substitution. periodicchemistry.commsu.edu The choice of the alkyl or aryl group on the sulfur atom (in this case, a propyl group) and the alcohol-derived portion (an isopropyl group) allows for the fine-tuning of the ester's properties and reactivity. acs.org For instance, studies have shown that isopropyl sulfonate esters can be particularly labile under strongly acidic conditions. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-5-10(7,8)9-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSYOFXVTSYQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238478 | |
| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-45-6 | |
| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations into the Chemical Behavior and Transformations of Isopropyl 1 Propanesulfonate
Fundamental Reaction Pathways Involving the Sulfonate Moiety
The sulfonate group in isopropyl 1-propanesulfonate (B8565668) is a versatile functional group that dictates its chemical reactivity. As an ester of a sulfonic acid, it is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and the propyl chain. The isopropyl group is attached to one of the oxygen atoms. This arrangement makes the sulfonate group an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions and Their Stereochemical Implications
Isopropyl 1-propanesulfonate, like other alkyl sulfonates, is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom to which the sulfonate group is attached, leading to the displacement of the sulfonate anion. The efficiency of this reaction is largely due to the stability of the resulting 1-propanesulfonate anion, which is a weak base and therefore a good leaving group.
The reaction generally proceeds via an S\N2 (Substitution Nucleophilic Bimolecular) mechanism. dalalinstitute.comgoogle.com This mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. dalalinstitute.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. If the carbon atom bearing the sulfonate group is a stereocenter, the product of the S\N2 reaction will have the opposite configuration to the starting material. dalalinstitute.com
The rate of the S\N2 reaction is influenced by several factors, including the strength of the nucleophile, the structure of the alkyl group, and the nature of the solvent. pdx.edu Steric hindrance around the reaction center can significantly slow down the reaction rate. pdx.edu In the case of this compound, the secondary nature of the isopropyl group makes it more sterically hindered than a primary alkyl group, but still reactive towards nucleophilic attack.
Hydrolytic Mechanisms and Kinetic Studies
Hydrolysis is a specific type of nucleophilic substitution where water acts as the nucleophile. The hydrolysis of this compound would lead to the formation of isopropyl alcohol and 1-propanesulfonic acid. The mechanism of hydrolysis can be influenced by the pH of the solution.
Under neutral or acidic conditions, the reaction is typically slow. However, the rate can be significantly increased under basic conditions, where the hydroxide (B78521) ion (a stronger nucleophile than water) attacks the carbon atom.
Kinetic studies of related compounds, such as isopropyl nitrite, have shown that the hydrolysis can be a rapid and reversible process. rsc.org The equilibrium of this reaction can be influenced by the presence of the alcohol product. rsc.org For sulfonate esters, the rate-limiting step under many conditions is the attack of the nucleophile on the carbon atom. rsc.org
Degradation Pathways and Stability Assessments
The stability of this compound is a critical factor in its environmental fate and persistence. Degradation can occur through various pathways, including thermal and solvolytic processes.
Thermal Degradation Profiles and Kinetic Modeling
Thermal degradation involves the breakdown of a compound at elevated temperatures. For sulfonate esters, thermal decomposition can proceed through various mechanisms, including elimination reactions and bond scission. The specific products of thermal degradation will depend on the temperature and the presence of other substances.
Studies on related poly(ether sulfone) copolymers have shown that thermal degradation can occur in a wide temperature range, from 370 to 680 °C. nih.gov The initial steps of degradation often involve the scission of the weaker bonds in the molecule. nih.gov For this compound, this could involve the breaking of the C-O or S-O bonds.
It has been observed that the thermal decomposition of isopropanol (B130326) can lead to the formation of acetone (B3395972) and propene. rsc.org While this is not a direct study of this compound, it provides insight into the potential thermal instability of the isopropyl group.
Table 1: Thermal Degradation Data of Related Sulfone Polymers
| Polymer | Temperature for 50% Weight Loss (°C) | Char Residue at 800°C (%) |
| P(ESES) | 592 | 34.5 |
| P(ESES-co-ESDPA) 70:30 | 565 | 33.4 |
| P(ESES-co-ESDPA) 50:50 | 548 | 33.8 |
| P(ESES-co-ESDPA) 30:70 | 530 | 33.5 |
| P(ESDPA) | 504 | 32.4 |
Data adapted from a study on poly(ether sulfone) random copolymers. nih.gov The data illustrates how the composition of related polymers influences their thermal stability.
Solvolytic Degradation in Diverse Media
Solvolysis is the reaction of a substance with the solvent. For this compound, solvolysis in different solvents can lead to various products. The mechanism of solvolysis can range from a bimolecular (S\N2) to a unimolecular (S\N1) pathway, depending on the solvent's nucleophilicity and ionizing power.
Studies on the solvolysis of a similar compound, isopropyl chloroformate, have been extensively analyzed using the Grunwald-Winstein equation. mdpi.com This equation helps to elucidate the reaction mechanism by correlating the reaction rate with the solvent's properties. For isopropyl chloroformate, the mechanism was found to shift from a bimolecular addition-elimination in more nucleophilic solvents to a unimolecular solvolysis-decomposition in highly ionizing, less nucleophilic solvents like fluoroalcohols. mdpi.com
A similar trend could be expected for this compound. In nucleophilic solvents like alcohols and aqueous solutions, an S\N2-like mechanism would likely dominate. In contrast, in highly ionizing, non-nucleophilic solvents, an S\N1-type mechanism, possibly involving a carbocation intermediate, might become more significant.
Studies on Metabolic Transformation of Related Sulfonate Compounds
Bacteria have been shown to be capable of degrading sulfonated compounds. oup.comethz.ch The degradation of these compounds often begins with an initial attack on the alkyl chain. For instance, the anaerobic degradation of LAS has been shown to proceed through the addition of fumarate (B1241708) to the alkyl chain, followed by biotransformation into sulfophenyl carboxylic acids and subsequent β-oxidation. acs.org
Furthermore, many microorganisms can utilize sulfonates as a source of sulfur for growth. oup.comethz.ch This process involves enzymes called sulfonatases, which cleave the carbon-sulfur bond, releasing sulfite (B76179) that can then be assimilated by the organism. oup.com The expression of these enzymes is often regulated by the availability of sulfate (B86663) in the environment. oup.comethz.ch
Studies on the metabolism of 3-amino-1-propanesulfonic acid (3APS) have identified 2-carboxyethanesulfonic acid as a major metabolite in various species, including humans. google.com This indicates that oxidation of the carbon chain is a key metabolic pathway for some sulfonated compounds.
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
The reactivity and transformation of sulfonate esters like this compound are of significant interest in various chemical contexts. Understanding the precise pathways of these reactions at a molecular level requires sophisticated analytical techniques. Theoretical and computational chemistry have become indispensable tools for elucidating complex reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. These approaches allow for the detailed examination of transient species like transition states and the subtle interplay of intermolecular forces that govern chemical behavior.
Quantum Chemical Calculations of Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for mapping the potential energy surface of a chemical reaction. This allows for the identification and characterization of reactants, products, intermediates, and, most critically, transition states. The hydrolysis of sulfonate esters, for example, can theoretically proceed through different pathways, such as a concerted (single transition state) or a stepwise (involving a stable intermediate) mechanism. acs.org Computational studies on related sulfonate esters have explored these possibilities in detail. acs.orgacs.org
For a compound such as this compound, DFT calculations can be used to model key reactions, such as nucleophilic substitution (e.g., hydrolysis) or elimination. By calculating the geometries and energies of the transition states, researchers can determine the activation energy (ΔG‡), which is crucial for predicting reaction rates. The geometry of the transition state reveals the extent of bond-forming and bond-breaking at the pinnacle of the reaction energy barrier. mdpi.com
For instance, in a hypothetical SN2 hydrolysis reaction with a hydroxide ion, the key parameters of the transition state, such as the bond lengths of the incoming nucleophile (O-S) and the departing leaving group (S-O), can be precisely calculated. These calculations can help determine whether the reaction follows a concerted or a stepwise pathway, a topic of debate for sulfonate ester hydrolysis. acs.orgnih.gov While specific experimental and computational studies on this compound are not widely published, the table below illustrates the typical data that would be generated from a DFT study on its hydrolysis, based on principles from studies of analogous compounds. acs.orgmdpi.com
Interactive Table 1: Illustrative DFT Calculation Results for the Hydrolysis of this compound
This table presents hypothetical data for a computational study on the transition state of this compound hydrolysis.
| Parameter | Value | Description |
|---|---|---|
| Reaction Type | SN2 Hydrolysis | Nucleophilic substitution by OH⁻ |
| Method | DFT (M06-2X/6-311+G**) | Level of theory used for calculation |
| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | The energy barrier for the reaction to occur. |
| Transition State Bond Length (S-O) | 1.85 Å | Bond length between sulfur and the incoming hydroxide oxygen. |
| Transition State Bond Length (S-O) | 2.10 Å | Bond length between sulfur and the oxygen of the isopropoxy leaving group. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |
Molecular Dynamics Simulations of Compound Interactions
While quantum chemical calculations are excellent for describing events involving the breaking and forming of covalent bonds, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of molecules over time. bioinformaticsreview.com MD simulations can model how a solute molecule like this compound behaves in a solvent, interacts with other molecules, or binds to a receptor site. acs.orgnih.gov These simulations are governed by force fields, which are sets of parameters that approximate the potential energy of the system.
A common application of MD is to calculate the free energy of binding between a ligand and a receptor. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate these interaction energies from the snapshots of an MD trajectory. ambermd.orgnih.gov These energies are broken down into components, providing insight into the forces driving the interaction.
For this compound, MD simulations could be employed to study its aggregation behavior in aqueous solution or its interaction with a surface or an enzyme. nih.gov The simulation would track the positions and velocities of every atom in the system over a set period, revealing stable interaction modes and quantifying the strength of the association. The binding energy can be decomposed into van der Waals, electrostatic, polar solvation, and non-polar solvation energies. ambermd.orgresearchgate.net The following interactive table provides an example of the kind of data that an MM/PBSA analysis would yield for the hypothetical interaction of this compound with a protein binding pocket.
Interactive Table 2: Illustrative MM/PBSA Binding Energy Calculation for this compound
This table shows a hypothetical breakdown of the binding energy components for this compound interacting with a macromolecule.
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔEvdW) | -25.8 | Favorable: Shape complementarity and dispersion forces. |
| Electrostatic Energy (ΔEelec) | -15.2 | Favorable: Ionic and polar interactions. |
| Polar Solvation Energy (ΔGpol) | +30.5 | Unfavorable: Energy cost to desolvate polar groups. |
| Non-Polar Solvation Energy (ΔGnonpol) | -4.1 | Favorable: Hydrophobic effect. |
Sophisticated Analytical Methodologies for the Characterization and Quantification of Isopropyl 1 Propanesulfonate
Chromatographic Separations for Complex Matrix Analysis
Chromatography is a cornerstone for the analysis of sulfonate esters. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of sulfonate esters that may lack the volatility or thermal stability for gas chromatography. acs.org Coupling HPLC with a Diode Array Detector (DAD) allows for the quantification and preliminary identification based on the UV absorbance spectrum, while a Mass Spectrometric (MS) detector provides definitive identification and enhanced sensitivity. measurlabs.comresearchgate.net
Methods for similar compounds, such as isopropyl p-toluenesulfonate, often utilize reverse-phase chromatography. nih.gov A C8 or C18 column is typically employed for separation. nih.govgoogle.com The mobile phase composition is critical for achieving adequate retention and resolution. For instance, a mixture of acetonitrile (B52724) and an aqueous buffer, such as tetrabutylammonium (B224687) phosphate, can be used in an isocratic elution mode. nih.gov Alternatively, gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic phase (e.g., methanol (B129727) or acetonitrile), can effectively separate the analyte from matrix components. uchile.cl
DAD detection is suitable for aromatic sulfonate esters, but for alkyl sulfonates like Isopropyl 1-propanesulfonate (B8565668) that lack a strong chromophore, derivatization might be necessary for sensitive UV detection. japsonline.com However, Mass Spectrometry (MS) detection, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), overcomes this limitation. researchgate.netjapsonline.comresearchgate.net LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional specificity and can achieve very low limits of quantification (LOQ), often at the parts-per-million (ppm) level, which is crucial for monitoring genotoxic impurities. researchgate.net
Table 1: Illustrative HPLC Parameters for Sulfonate Ester Analysis
| Parameter | Setting | Source |
| Column | Reverse-Phase C8 or C18, e.g., Hypersil Gold C8 (5 µm, 4.6 mm x 250 mm) | nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 5 mM tetrabutylammonium phosphate) | nih.gov |
| Elution Mode | Isocratic or Gradient | nih.govuchile.cl |
| Flow Rate | 0.8 - 1.2 mL/min | nih.govgoogle.com |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
| Ionization (MS) | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | researchgate.netresearchgate.net |
Gas Chromatography (GC) Coupled with Flame Ionization (FID) and Mass Spectrometric (MSD) Detectors
Gas Chromatography (GC) is a widely used method for the analysis of volatile and thermally stable sulfonate esters. nih.gov It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Selective Detector (MSD) for definitive identification. nih.govscioninstruments.comfrontiersin.org The direct injection of a sample dissolved in an appropriate solvent is a common and straightforward approach. nih.govresearchgate.net
A typical GC method involves a capillary column, such as an HP-5 or equivalent (e.g., 30 m length x 0.25-0.32 mm ID, 0.25 µm film thickness), which has a non-polar stationary phase suitable for separating a wide range of organic compounds. researchgate.netoatext.com Helium is commonly used as the carrier gas. researchgate.netoatext.com The oven temperature program is optimized to ensure separation from other volatile components in the sample matrix. A representative program might start at a lower temperature (e.g., 80-100°C), hold for a minute, and then ramp at a controlled rate (e.g., 4-10°C/min) to a final temperature of around 250°C. researchgate.netoatext.com
The FID is a robust and sensitive detector for organic compounds, providing a response proportional to the number of carbon atoms, making it excellent for quantification. scioninstruments.com For unequivocal identification, especially at trace levels, coupling GC with an MSD is preferred. nih.govoatext.com The mass spectrometer identifies compounds based on their unique mass spectra, which serve as a chemical fingerprint. epa.gov This combination (GC-MS) is powerful for confirming the presence of Isopropyl 1-propanesulfonate in complex samples. nih.govoatext.com
Table 2: Typical GC Parameters for Sulfonate Ester Analysis
| Parameter | Setting | Source |
| Column | HP-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | oatext.com |
| Carrier Gas | Helium | researchgate.netoatext.com |
| Injection Mode | Split (e.g., 10:1) or Splitless | oatext.com |
| Oven Program | Example: Start 100°C (1 min), ramp 4°C/min to 250°C (hold 10 min) | oatext.com |
| Detector | Flame Ionization Detector (FID) or Mass Selective Detector (MSD) | nih.govoatext.com |
| MS Mode | Electron Impact (EI) | oatext.com |
Headspace Sampling Techniques in Chromatographic Analysis
For the analysis of volatile sulfonate esters in solid or non-volatile liquid matrices, static headspace sampling coupled with GC (HS-GC) is a valuable technique. This method minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample, avoiding the injection of non-volatile matrix components into the GC system.
Headspace GC-MS methods have been successfully developed for the concurrent measurement of various alkyl sulfonate esters. japsonline.comjapsonline.com In some cases, to enhance sensitivity and improve chromatographic properties, in-situ derivatization is employed. acs.orgjapsonline.com For instance, sulfonates can be derivatized with reagents like pentafluorothiophenol (B1630374) prior to analysis. researchgate.net This approach can significantly lower the limits of detection. However, non-derivatization methods are also common and offer simplicity. japsonline.com The choice of whether to use derivatization depends on the required sensitivity and the specific characteristics of the analyte and matrix. acs.orgnih.gov
Advanced Spectroscopic Characterization (beyond identification)
While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of the this compound compound itself.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ox.ac.ukjchps.comacs.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. jefferson.edursc.org
For this compound (C₆H₁₄O₃S), the ¹H NMR spectrum is expected to show distinct signals for the propyl and isopropyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, confirm the connectivity of the protons. ox.ac.uk
Isopropyl Group: A septet (a multiplet with seven lines) would correspond to the single proton on the secondary carbon (-O-CH(CH₃)₂), which is split by the six equivalent protons of the two adjacent methyl groups. chemistrysteps.comyoutube.com A corresponding doublet would represent these six methyl protons (-CH(CH₃)₂), which are split by the single methine proton. chemistrysteps.comyoutube.com
Propyl Group: The three sets of protons on the propyl chain (-SO₂-CH₂CH₂CH₃) would each give a distinct signal. The methylene (B1212753) group adjacent to the sulfonate (-SO₂-CH₂-) would likely appear as a triplet. The central methylene group (-CH₂-) would be a more complex multiplet (a sextet), and the terminal methyl group (-CH₃) would appear as a triplet.
The ¹³C NMR spectrum provides information on each unique carbon atom. pitt.edu For this compound, six distinct signals would be expected, corresponding to the three carbons of the propyl group and the two unique carbons of the isopropyl group (methine and methyl carbons, with the two methyls being equivalent). The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons closer to the oxygen and sulfur atoms appearing further downfield. rsc.org NMR can also be used to assess the purity of a sample by comparing the integrals of the analyte signals to those of known impurities or a certified internal standard. ox.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | -O-CH (CH₃)₂ | Downfield | Septet |
| -O-CH(CH₃ )₂ | Upfield | Doublet | |
| -SO₂-CH₂ -CH₂-CH₃ | Mid-field | Triplet | |
| -SO₂-CH₂-CH₂ -CH₃ | Mid-field | Sextet | |
| -SO₂-CH₂-CH₂-CH₃ | Most Upfield | Triplet | |
| ¹³C | -O-C H(CH₃)₂ | Downfield | - |
| -O-CH(C H₃)₂ | Upfield | - | |
| -SO₂-C H₂-CH₂-CH₃ | Downfield | - | |
| -SO₂-CH₂-C H₂-CH₃ | Mid-field | - | |
| -SO₂-CH₂-CH₂-C H₃ | Upfield | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds. mdpi.com
The most prominent peaks would be associated with the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds in a sulfonate ester typically appear as strong bands in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Another key feature is the stretching vibration of the S-O-C linkage, which would be expected in the fingerprint region. Additionally, the C-H stretching vibrations of the alkyl (propyl and isopropyl) groups would be observed around 2850-3000 cm⁻¹. mdpi.comresearchgate.net The presence and specific positions of these bands provide confirmatory evidence for the sulfonate ester structure. ijcce.ac.irnih.gov
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Source |
| ~2850-3000 | C-H (Alkyl) | Stretch | mdpi.comresearchgate.net |
| ~1350-1420 | S=O | Asymmetric Stretch | instanano.com |
| ~1150-1200 | S=O | Symmetric Stretch | instanano.com |
| Fingerprint Region | S-O-C | Stretch | instanano.com |
| Fingerprint Region | C-O | Stretch | researchgate.net |
Chemical Derivatization Strategies for Enhanced Analytical Performance
The analysis of this compound, particularly at trace levels as a potential genotoxic impurity (GTI) in pharmaceutical substances, presents significant analytical challenges. sci-hub.sesci-hub.se Its high polarity, lack of a strong UV-absorbing chromophore, and potential for volatility issues can impede reliable quantification. sci-hub.seresearchgate.net Chemical derivatization is a powerful strategy employed to overcome these limitations by chemically modifying the analyte to improve its chromatographic behavior and detection characteristics. sci-hub.selibretexts.org
Strategies for Improving Chromatographic Separation and Detection Sensitivity
Chemical derivatization aims to convert this compound into a new compound (a derivative) with properties more suitable for a given analytical technique. sci-hub.se The primary goals are to enhance separation from the matrix, especially the highly concentrated active pharmaceutical ingredient (API), and to increase the response of the analytical detector. researchgate.netnih.gov
One of the most effective strategies for alkyl sulfonates like this compound involves converting the neutral, poorly-retained ester into a charged, highly polar species. researchgate.netnih.gov A widely used method employs tertiary amines as derivatizing reagents. Specifically, trimethylamine (B31210) is effective for derivatizing isopropyl esters. researchgate.netnih.govresearchgate.net The reaction converts the alkyl sulfonate into a stable quaternary ammonium (B1175870) ion. sci-hub.seresearchgate.net
This transformation offers two major advantages:
Improved Chromatographic Separation: The resulting quaternary ammonium derivative is highly polar and ionic. researchgate.netnih.gov This allows for the use of Hydrophilic Interaction Liquid Chromatography (HILIC), a technique ideal for retaining and separating very polar compounds. researchgate.netnih.govresearchgate.net In a typical reversed-phase HPLC setup, polar analytes have little retention and elute early, often co-eluting with the API or other matrix components. With HILIC, the derivatized this compound is well-retained and effectively separated from the less polar and often highly concentrated API, which is typically unretained on a HILIC column. researchgate.netnih.gov
Enhanced Detection Sensitivity: While this compound itself lacks a UV chromophore for sensitive HPLC-UV detection, its derivatization can introduce a moiety that is readily detectable. japsonline.com For mass spectrometry, the formation of a pre-charged ion significantly enhances ionization efficiency in the MS source, leading to a much stronger signal and, consequently, lower detection limits. researchgate.net Other derivatization approaches for different analytical set-ups might involve introducing fluorescent tags or groups with high electron affinity for electron capture detection in gas chromatography. libretexts.org
For gas chromatography (GC), derivatization can be used to increase the volatility and thermal stability of analytes. sci-hub.se However, for alkyl sulfonates, a common challenge is their reactivity, which can lead to issues like hydrolysis in the GC inlet. sci-hub.se Therefore, derivatization prior to GC or direct injection followed by highly sensitive mass spectrometric detection are the preferred approaches. sci-hub.sesci-hub.se
Table 1: Derivatization Reagents for Alkyl Sulfonates This table is interactive and can be sorted by clicking on the column headers.
| Derivatizing Reagent | Analyte Group | Resulting Derivative | Analytical Technique | Purpose | Reference(s) |
|---|---|---|---|---|---|
| Trimethylamine | Isopropyl/Propyl/Ethyl Esters | Isopropyl/Propyl/Ethyl Trimethyl Ammonium | LC-MS (HILIC) | Forms polar, charged derivative for improved separation and MS sensitivity. | nih.gov, researchgate.net, researchgate.net |
| Triethylamine | Methyl Esters | Methyl Triethyl Ammonium | LC-MS (HILIC) | Forms polar, charged derivative for improved separation and MS sensitivity. | nih.gov, researchgate.net |
| Butyl-1-(pyridin-4-yl) piperidine-4-carboxylate (BPPC) | Alkyl Sulfonates, Alkyl Halides | BPPC-derivatives | LC-MS/MS (HILIC) | Universal screening reagent, enhances MS/MS detection. | researchgate.net, nih.gov |
Derivatization in Conjunction with Mass Spectrometry
Coupling derivatization with mass spectrometry (MS) creates a highly sensitive and selective method for quantifying this compound. nih.gov The derivatization reaction is specifically designed to create a product that is ideal for MS analysis.
As described previously, the reaction of this compound with trimethylamine produces isopropyl trimethyl ammonium. researchgate.netnih.gov This derivative carries a permanent positive charge, making it exceptionally well-suited for detection by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. researchgate.net The pre-charged nature of the derivative enhances the efficiency of the ionization process, leading to a significant increase in signal intensity compared to attempting to ionize the neutral sulfonate ester. nih.govresearchgate.net
This derivatization LC/MS methodology has been successfully applied for the determination of various alkyl sulfonates in drug substances at low parts-per-million (ppm) levels. nih.gov The use of a HILIC column effectively separates the polar derivatized analyte from the bulk API, preventing ion suppression—a common issue in ESI-MS where the presence of a high concentration of a co-eluting compound (like the API) can suppress the ionization of the target analyte. researchgate.netnih.gov
For GC-MS analysis, while direct injection is feasible, derivatization can also be employed. sci-hub.se However, a more common advanced approach is the use of gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) without derivatization. sci-hub.senih.gov This technique uses Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the parent ion. sci-hub.sesci-hub.se This high selectivity can often overcome matrix effects and achieve the required low detection limits without the need for a separate derivatization step, which can sometimes introduce byproducts and affect accuracy. sci-hub.sesci-hub.se Nevertheless, the derivatization approach remains a robust and proven alternative, especially when using LC-MS. researchgate.netnih.gov
Validation Protocols for Analytical Methods: Accuracy, Precision, Limits of Detection, and Quantification
Validation of an analytical method is the process of establishing, through documented evidence, that the procedure is suitable for its intended purpose. slideshare.netwjarr.com For the quantification of this compound, especially in the context of pharmaceutical quality control, method validation is a regulatory requirement governed by guidelines from bodies like the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgich.orgresearchgate.net The core parameters assessed during validation include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comich.org
Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. chromatographyonline.com It is a measure of the method's exactness. Accuracy is typically evaluated by analyzing a sample (e.g., a drug substance) that has been spiked with a known amount of this compound at different concentration levels. chromatographyonline.com The ICH Q2(R1) guideline recommends using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at three different concentrations). ich.orgchromatographyonline.com The accuracy is then expressed as the percent recovery of the known amount of analyte added to the sample. chromatographyonline.com For impurities, the recovery is expected to be within a well-defined range, which can vary depending on the concentration. nih.gov
Precision Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It reflects the random error of a method and is typically expressed as the relative standard deviation (RSD) of a series of measurements. ich.org Precision is considered at two levels:
Repeatability: This assesses the precision over a short time interval with the same analyst and equipment. It is determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. ich.org
Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment. ich.org It demonstrates the method's robustness against typical variations that occur during routine use.
Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com It is a limit test that simply determines if the analyte is present. Several methods can be used to determine the LOD, with the most common being:
Based on Signal-to-Noise Ratio: This approach is performed by comparing the signal from samples with low known concentrations of the analyte to the signal of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for establishing the LOD. chromatographyonline.comtbzmed.ac.ir
Based on the Standard Deviation of the Response and the Slope: The LOD may be expressed as LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (often from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve. wjarr.com
Limit of Quantification (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable accuracy and precision. chromatographyonline.com This is the lowest concentration at which the method's performance is reliable for quantitative results. Common methods for determining the LOQ include:
Based on Signal-to-Noise Ratio: Similar to the LOD, this method uses a signal-to-noise ratio, but a higher ratio of 10:1 is typically required to ensure quantitative reliability. chromatographyonline.comtbzmed.ac.ir
Based on the Standard Deviation of the Response and the Slope: The LOQ may be expressed as LOQ = 10 * (σ / S), where σ and S are the same parameters used for the LOD calculation. wjarr.com
Once a value for the LOQ is determined, it must be experimentally verified by analyzing a suitable number of samples prepared at that concentration to confirm that the requirements for accuracy and precision are met. chromatographyonline.com For genotoxic impurities like alkyl sulfonates, methods must be highly sensitive, with LOQs often in the sub-ppm range relative to the API sample concentration. sci-hub.seresearchgate.net
Table 2: Summary of Key Validation Parameters as per ICH Q2(R1) This table is interactive and can be sorted by clicking on the column headers.
| Validation Parameter | Definition | Common Determination Method | Typical Acceptance Criteria (for Impurities) | Reference(s) |
|---|---|---|---|---|
| Accuracy | Closeness of test results to the true value. | Spiking studies at ≥ 3 concentration levels (e.g., 3 replicates each). | Recovery should be within an acceptable range (e.g., 75-120%). nih.gov | ich.org, chromatographyonline.com |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | ≥ 6 replicates at 100% concentration or ≥ 9 determinations over the specified range. | Relative Standard Deviation (RSD) should be low (e.g., <15-20%). tbzmed.ac.ir | ich.org |
| Precision (Intermediate) | Within-laboratory variations (different days, analysts, equipment). | Analysis performed under varied conditions. | RSD should be within acceptable limits, demonstrating method ruggedness. | ich.org |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) of 3:1. | - | wjarr.com, chromatographyonline.com |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio (S/N) of 10:1. | Accuracy and precision must be acceptable at this concentration. | wjarr.com, chromatographyonline.com |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation | Role |
|---|---|---|
| This compound | - | Analyte |
| Trimethylamine | - | Derivatizing Reagent |
| Triethylamine | TEA | Derivatizing Reagent |
| Isopropyl trimethyl ammonium | - | Derivative Product |
| Butyl-1-(pyridin-4-yl) piperidine-4-carboxylate | BPPC | Derivatizing Reagent |
| Pentafluorobenzyl bromide | PFB-Br | Derivatizing Reagent |
| Methyl Methanesulfonate | MMS | Example Alkyl Sulfonate |
| Ethyl Methanesulfonate | EMS | Example Alkyl Sulfonate |
| Isopropyl Methanesulfonate | IPMS | Example Alkyl Sulfonate |
| Butyl Methanesulfonate | BMS | Example Alkyl Sulfonate |
| Methyl Ethanesulfonate | MES | Example Alkyl Sulfonate |
| Ethyl Ethanesulfonate | EES | Example Alkyl Sulfonate |
| Isopropyl Ethanesulfonate | IES | Example Alkyl Sulfonate |
| Methyl p-toluenesulfonate | MTS | Example Alkyl Sulfonate |
Applications of Isopropyl 1 Propanesulfonate and Sulfonate Derived Materials in Contemporary Research
Development and Characterization of Advanced Polymeric Materials
The incorporation of sulfonate groups into polymer backbones leads to the creation of advanced materials with highly tunable properties. These functional groups can dramatically alter a polymer's interaction with solvents, its mechanical strength, and its self-assembly behavior.
Thermosensitive hydrogels, particularly those based on poly(N-isopropylacrylamide) (PNIPAAm), are "smart" materials that undergo a reversible volume phase transition at a lower critical solution temperature (LCST), which is around 32-33°C. semanticscholar.orgexpresspolymlett.com Below the LCST, the hydrogel is swollen and hydrophilic; above it, the polymer chains collapse, expelling water and becoming hydrophobic. expresspolymlett.com
Copolymerizing N-isopropylacrylamide (NIPAAm) with ionic monomers containing sulfonate groups is a common strategy to precisely control this thermosensitivity and other properties of the resulting hydrogel. A frequently used comonomer is 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA). nih.gov The incorporation of the negatively charged, highly hydrophilic AMPSA into the PNIPAAm network has several significant effects:
Increased Swelling Capability: The presence of ionic sulfonate groups increases the osmotic pressure within the gel, allowing it to absorb and retain larger amounts of water at temperatures below the LCST. nih.gov
Elevated LCST: The hydrophilic nature of the sulfonate groups helps to keep the polymer chains hydrated, requiring higher temperatures to induce the hydrophobic collapse. Thus, increasing the AMPSA content generally raises the LCST of the copolymer. semanticscholar.org
Enhanced Mechanical Properties: P(NIPAAm-co-AMPSA) hydrogels have been found to exhibit unique, honeycomb-like porous structures with rigid cell walls, leading to improved mechanical strength compared to pure PNIPAAm hydrogels. nih.gov
Improved Response Rate: The introduction of ionic groups can, under certain conditions, accelerate the shrinking and swelling dynamics of the hydrogel in response to temperature changes. nih.gov
These tunable properties make sulfonate-containing thermosensitive hydrogels promising candidates for applications in drug delivery, tissue engineering, and as smart actuators. nih.govnih.govmdpi.com
Table 1: Effect of AMPSA Incorporation on PNIPAAm Hydrogel Properties Data synthesized from principles described in the cited literature.
| Molar Ratio (NIPAAm/AMPSA) | Expected LCST (°C) | Expected Swelling Ratio (at T < LCST) | Expected Mechanical Strength |
|---|---|---|---|
| 100 / 0 | ~32-33 | Low | Low |
| 95 / 5 | Slightly > 33 | Medium | Moderate |
| 90 / 10 | Moderately > 33 | High | High |
| 80 / 20 | Significantly > 33 | Very High | High |
When different, immiscible polymer chains are covalently linked to form a block copolymer, they tend to separate at a microscopic level, a phenomenon known as microphase separation. nih.gov This process leads to the formation of well-ordered nanostructures, such as spheres, cylinders, or lamellae. The introduction of strongly interacting functional groups, like sulfonic acids, into one of the blocks can profoundly influence this behavior. nih.gov
In sulfonated block copolymers, the sulfonic acid groups can form strong hydrogen bonds and ionic clusters. nih.gov This increases the thermodynamic incompatibility between the sulfonated block and a non-ionic, non-polar block (e.g., polystyrene), a factor quantified by the Flory-Huggins interaction parameter (χ). A higher interaction parameter drives a more distinct and well-defined microphase separation. nih.gov
Incorporation into Thermosensitive Hydrogels and Copolymers for Tunable Properties
Catalytic Applications of Sulfonated Materials in Chemical Transformations
Sulfonated materials have emerged as a significant class of solid acid catalysts, offering a versatile and environmentally benign alternative to traditional homogeneous mineral acids like sulfuric acid. beilstein-journals.orgmdpi.com These materials are characterized by the presence of sulfonic acid (-SO₃H) functional groups, which are typically anchored to a solid support, such as carbonaceous materials, silica (B1680970), or polymers. beilstein-journals.orgvaia.com The solid nature of these catalysts facilitates easy separation from reaction mixtures, enabling their reuse and minimizing toxic waste generation, which is a common issue with homogeneous catalysts. beilstein-journals.orgrasayanjournal.co.in The catalytic activity of these materials is primarily attributed to the Brønsted acidity of the sulfonic acid groups, which act as proton donors to facilitate a wide range of chemical reactions. vaia.com
The effectiveness of sulfonated catalysts can be influenced by several factors, including the density of acid sites, the surface area of the support material, and their thermal stability. mdpi.comresearchgate.net Researchers have developed various methods to synthesize these catalysts, including hydrothermal carbonization, chemical activation, and direct sulfonation, often using sustainable sources like biomass and lignin (B12514952). vaia.comacs.org These advancements have led to the creation of catalysts with tailored properties for specific applications, ranging from esterification and transesterification to multi-component condensation reactions and biomass conversion. vaia.comresearchgate.net
Detailed Research Findings in Esterification
Esterification is a key reaction where sulfonated catalysts have demonstrated high efficacy. They are frequently used in the production of biodiesel (fatty acid methyl esters, FAME) and other commercially important esters. mdpi.com The hydrophobic surface of many carbon-based supports combined with hydrophilic acid groups creates an amphiphilic environment that can enhance reactivity, particularly with long-chain fatty acids. rsc.org
One study investigated the catalytic activity of sulfonated catalysts derived from incomplete carbonized glucose (ICG) using four different sulfonation methods. mdpi.comresearchgate.net The catalysts were tested in the conversion of palm fatty acid distillate (PFAD) to fatty acid methyl ester (FAME). The results indicated that the method of sulfonation significantly impacts the catalyst's acid density and, consequently, its catalytic performance. The in situ polymerization of poly(sodium 4-styrenesulfonate) (PSS) yielded a catalyst with the highest acid density and the best performance. mdpi.comresearchgate.net
Table 1: Effect of Sulfonation Method on Catalyst Acidity and FAME Yield
Data derived from a study on incomplete carbonized glucose (ICG) catalysts for PFAD esterification. mdpi.comresearchgate.net
| Catalyst ID | Sulfonation Method | Total Acid Density (mmol g⁻¹) | FAME Yield (%) |
|---|---|---|---|
| H₂SO₄-ICG | Thermal treatment with concentrated sulfuric acid | 4.408 | 77.2 |
| NHSO₄-ICG | Thermal decomposition of ammonium (B1175870) sulphate | N/A | 84.2 |
| HSO₃Cl-ICG | Thermal treatment with chlorosulfonic acid | N/A | 94.8 |
| PSS-ICG | In situ polymerization of poly(sodium 4-styrenesulfonate) | 14.643 | 96.3 |
In another research effort, a sulfonated carbon catalyst was derived from bagasse lignin using methane (B114726) sulfonic acid (MSA) as the sulfonating agent. acs.org This catalyst (EL-MSA) showed high thermal stability and was effective in the esterification of stearic acid. The study highlighted that under optimal conditions (260 °C, 5 min, 9:1 methanol-to-stearic-acid molar ratio), a 91.1% methyl stearate (B1226849) yield could be achieved. acs.org The catalyst also demonstrated excellent reusability, maintaining a high yield of 82.8% after five cycles. acs.org
Table 2: Comparison of Catalytic Activity in Esterification of Various Organic Acids
Data from a study comparing a novel sulfonated carbon catalyst (F-S) with a traditional one (F-T). rsc.org
| Substrate 1 | Substrate 2 | Conditions | Yield over F-S (%) | Yield over F-T (%) |
|---|---|---|---|---|
| Methanol (B129727) | Acetic acid | 338K / 5h | 86.2 | 81.6 |
| Methanol | Oleic acid | 338K / 4h | 87.3 | 63.8 |
| Methanol | Phenylacetic acid | 338K / 10h | 95.7 | 58.3 |
Applications in Other Chemical Transformations
The utility of sulfonate-derived materials extends beyond simple esterification. They have been successfully employed in more complex organic syntheses and biomass conversion processes.
Multi-component Reactions: Sulfonated organic heteropolyacid salts have been introduced as highly efficient solid acid catalysts for the one-pot, three-component synthesis of 1,8-dioxo-decahydroacridine derivatives in water. arabjchem.org These reactions, involving aromatic aldehydes, amines, and 1,3-cyclohexanediones, proceed with excellent yields at room temperature using only a small amount of catalyst (1 mol%). arabjchem.org The catalysts can also be recovered and reused multiple times without a significant loss of activity. arabjchem.org
Biomass Conversion: The conversion of carbohydrates into valuable platform chemicals is a cornerstone of green chemistry. Ionic liquids (ILs) with a sulfonate anion have shown distinguished activity in the catalytic pyrolysis of cellulose (B213188) to produce levoglucosenone (B1675106), a versatile chemical intermediate. mdpi.com A study found that among various ILs tested, those with sulfonate anions provided the highest yields of levoglucosenone at a pyrolysis temperature of 300 °C. mdpi.com
Table 3: Pyrolysis of Cellulose with Sulfonate Ionic Liquid Catalysts
Data adapted from a study on the catalytic pyrolysis of cellulose. mdpi.com
| Catalyst (Ionic Liquid) | Levoglucosenone Yield (wt%) | Catalyst Recovery (%) |
|---|---|---|
| None | 1.5 | - |
| [EMIM]CH₃SO₃ | 22.1 | 89 |
| [EMIM]CH₃C₆H₄SO₃ | 29.7 | 69 |
| [BMMIM]CH₃SO₃ | 24.7 | 93 |
Hydrolysis: Sulfonated carbon catalysts, prepared from sources like wood waste, are effective in the hydrolysis of lignocellulosic materials to produce glucose. rasayanjournal.co.in Research using a microwave-assisted hydrolysis reaction demonstrated that these catalysts could efficiently convert pulp to glucose, with the optimal performance achieved at a catalyst-to-pulp ratio of 1:4 and a microwave power of 600W for 5 minutes. rasayanjournal.co.in This highlights the potential of developing green catalysts from waste biomass for converting other biomass into valuable chemicals. rasayanjournal.co.in
Environmental Fate and Transformation Studies of Sulfonate Esters
Biotic Degradation Processes in Environmental Compartments
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process in determining the environmental persistence of sulfonate esters.
The microbial degradation of sulfonate esters, particularly linear alkylbenzene sulfonates (LAS), has been the subject of numerous studies. While specific pathways for Isopropyl 1-propanesulfonate (B8565668) are not extensively documented in the provided search results, the degradation of analogous compounds provides insight into the likely mechanisms. The primary degradation of these compounds is generally initiated by the microbial community under aerobic conditions. oup.com
The degradation pathway for linear alkylbenzene sulfonates typically begins with the ω- and β-oxidation of the alkyl chain. researchgate.net This process leads to the formation of sulfophenyl carboxylates (SPCs) with shorter carbon chains. researchgate.net Subsequently, the aromatic ring is cleaved, followed by desulfonation, ultimately leading to the formation of carbon dioxide, water, and sulfate (B86663). oup.comresearchgate.net In anaerobic environments, the degradation of LAS has also been observed, involving initial reactions such as fumarate (B1241708) addition to the LAS molecules, biotransformation into sulfophenyl carboxylic acids, and their progressive degradation through successive β-oxidation reactions. acs.org
Microorganisms play a pivotal role in these transformations. Various bacterial species, including Nitrosomonas, Nitrosospira, Proteobacteria, Actinobacteria, Firmicutes, Chloroflexi, and Bacteroidetes, are commonly found in environments where such degradation occurs. researchgate.net Some studies have also pointed to the role of specific enzymes, like organophosphate hydrolase or phosphotriesterase, in the initial hydrolysis step of similar organophosphorus compounds, which also contain ester linkages. oup.com The degradation of the isopropyl group, as seen in the biodegradation of isopropanol (B130326) (IPA), can proceed through its utilization as a sole carbon source by microbial consortia, sometimes leading to the formation of acetone (B3395972) as an intermediate. nih.gov
It is important to note that the presence of branched structures, such as the isopropyl group, can influence the rate of degradation. Studies on other surfactants have shown that branched structures can have a more significant impact on degradability than the length of the hydrocarbon chain. researchgate.net
Biodegradability assessments are crucial for quantifying the rate and extent of degradation of chemical compounds in the environment. For sulfonate esters and related compounds, these assessments often involve standardized tests like the OECD 301F respirometric method. researchgate.net
Kinetic studies provide valuable data on the rates of these degradation processes. For instance, the biodegradation of some surfactants has been shown to follow second-degree polynomial kinetics. researchgate.net In other cases, first-order enzyme reaction kinetics have been used to describe the aerobic biodegradation of similar compounds. researchgate.net The rate of biodegradation can be influenced by several factors, including temperature, with lower temperatures generally inhibiting the process. researchgate.net
For isopropanol, a component of Isopropyl 1-propanesulfonate, kinetic studies have shown that its biodegradation can be subject to substrate inhibition at higher concentrations. omicsonline.orgresearchgate.net Various kinetic models, such as the Haldane, Luong, and Edward models, have been applied to describe the growth kinetics of microbial cultures degrading IPA. omicsonline.org The maximum specific growth rate of microbial consortia on IPA has been measured, and it has been observed that increasing the initial concentration can lead to a decrease in this rate. nih.gov
The table below summarizes findings from kinetic studies on the biodegradation of isopropanol, which can provide an indication of the potential degradation kinetics of the isopropyl moiety of this compound.
| Parameter | Value | Conditions | Reference |
| Maximum Specific Growth Rate (µmax) on IPA | 0.0305 h⁻¹ | 1% (v/v) IPA at 20°C | nih.gov |
| Maximum Specific Growth Rate (µmax) on 1-propanol (B7761284) | 0.1093 h⁻¹ | 1% (v/v) 1-propanol at 20°C | nih.gov |
| Maximum Biodegradation Rate of IPA | 2.72 x 10⁻³ % (v/v) h⁻¹ | Not specified | nih.gov |
| Maximum Specific Growth Rate (µmax) | 0.337 h⁻¹ | Initial IPA concentration of 300 mg/L | researchgate.net |
| Substrate Inhibition | Occurs at > 300 mg/L of IPA | Not specified | researchgate.net |
Microbial Degradation Pathways in Soil and Aqueous Systems
Methodologies for Environmental Monitoring and Concentration Assessment
Effective monitoring of sulfonate esters in the environment requires sensitive and specific analytical methods. Common techniques for the analysis of sulfonate esters and related compounds include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors. who.int
More recently, Ultra-Performance Liquid Chromatography (UPLC) combined with UV and mass spectrometry (MS) detection has been shown to be a powerful tool for monitoring alkyl sulfonate esters. This method offers high resolution and throughput, significantly reducing analysis times compared to older HPLC methods. For broader environmental monitoring of organic pollutants, various biosensors are also being developed, offering potential for low-cost, on-site analysis. nih.gov
The table below provides an overview of analytical techniques used for monitoring sulfonate esters and related compounds.
| Analytical Technique | Key Features | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Common technique, may require derivatization. | |
| High-Performance Liquid Chromatography (HPLC) with UV/MS | Can provide good results without derivatization, but may have longer run times. | |
| Ultra-Performance Liquid Chromatography (UPLC) with UV/MS | High resolution, high throughput, reduced analysis times. | |
| Biosensors | Potential for low-cost, on-site monitoring. | nih.gov |
Predictive Models for Environmental Persistence and Distribution
Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict properties like persistence and biodegradability based on the chemical structure. researchgate.netnih.gov
These models can be used to classify compounds into categories of environmental persistence based on their predicted half-lives in different environmental compartments like air, water, and soil. researchgate.net For instance, models like BIOWIN can be used to estimate biodegradation rates and half-lives in freshwater. acs.org Multimedia fugacity models are another type of model used to predict the environmental distribution and fate of organic chemicals by considering partitioning and degradation in various environmental media. researchgate.net
The development of these models relies on the availability of high-quality experimental data for a diverse set of chemicals. nih.gov While these models are useful for screening and prioritization, their predictions should be interpreted with caution, especially for compounds that fall outside the model's applicability domain. researchgate.net
Emerging Research Directions and Future Perspectives for Isopropyl 1 Propanesulfonate Studies
Innovations in Green Synthetic Chemistry for Isopropyl 1-propanesulfonate (B8565668) Production
The synthesis of sulfonate esters, including Isopropyl 1-propanesulfonate, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of its production lies in the adoption of green and sustainable synthetic strategies that prioritize efficiency, safety, and minimal environmental impact.
One promising avenue is the use of biocatalysis . Enzymatic reactions, for instance, offer high selectivity and operate under mild conditions. acs.orgnih.gov Research into lipase-catalyzed esterification, as demonstrated in the green synthesis of Isopropyl myristate, could be adapted for this compound. acs.orgchemrxiv.org This approach utilizes immobilized enzymes in solvent-free systems or green solvents, leading to high conversion rates and easy product recovery. acs.orgchemrxiv.org The development of specific enzymes tailored for sulfonation could revolutionize the production process.
The use of green solvents is another critical area. Water, as a solvent, presents a safe and environmentally benign medium for the synthesis of sulfonate esters, eliminating the need for toxic organic solvents. nih.govacs.org Similarly, ionic liquids (ILs) are being explored as recyclable reaction media. organic-chemistry.org For instance, ILs can function as both the solvent and the nucleophilic reagent in substitution reactions of sulfonate esters, offering high yields and a closed-loop process that enhances sustainability. organic-chemistry.org The reaction of acridan esters with sodium 3-bromo-propanesulfonate in ionic liquids has been shown to be a benign alternative to using toxic carcinogens like 1,3-propane sultone. chempap.org
Electrochemical methods represent a frontier in green synthesis, offering a way to generate sulfonate esters without the need for chemical oxidants. acs.orgeurjchem.comrsc.org Electro-oxidative sulfonylation of phenols with sodium arenesulfinates has proven to be a practical and sustainable route to arylsulfonate esters, a methodology that could potentially be adapted for alkyl sulfonates. acs.org Furthermore, plasma sulfonation , which uses diluted sulfuric acid and short treatment times, is an emerging eco-friendly technique that avoids high temperatures and concentrated acids. acs.org
Finally, improving the atom economy of traditional methods is also a key research direction. The use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) as a reagent can significantly reduce waste compared to conventional sulfonation processes. enovatia.com
Table 1: Comparison of Green Synthetic Methods for Sulfonate Esters
| Method | Key Advantages | Potential for this compound | Research Focus |
|---|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reduced waste. acs.orgnih.gov | High; adaptation of lipase-catalyzed methods. acs.orgchemrxiv.org | Development of sulfonate-specific enzymes. |
| Green Solvents (Water, ILs) | Non-toxic, recyclable, improved safety. nih.govacs.orgorganic-chemistry.org | High; direct application of existing protocols. | Optimization of reaction conditions in ILs. organic-chemistry.org |
| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions. acs.orgrsc.org | Moderate; requires adaptation from aryl to alkyl sulfonates. | Development of specific electrochemical cells and conditions. |
| Plasma Sulfonation | Eco-friendly, rapid, avoids concentrated acids. acs.org | Moderate to High; application to alcohol substrates. | Understanding and controlling plasma-surface interactions. acs.org |
| Improved Atom Economy | Reduced waste (e.g., SO₃/SO₂ method). enovatia.com | High; direct replacement of less efficient reagents. | Process optimization and recycling of reagents. enovatia.com |
Exploration of Novel Catalytic Functions of Sulfonate-Based Architectures
The sulfonate group is increasingly recognized for its utility in designing novel catalysts. Future research will likely explore the integration of the this compound moiety into various catalytic architectures to harness its unique electronic and steric properties.
Sulfonate esters can act as latent acid catalysts . google.com These are compounds that release an acid catalyst upon activation, allowing for temporal control over crosslinking reactions in polymers. This compound could be investigated as a stable, non-ionic latent acid catalyst for applications in coatings and resins, potentially offering advantages over traditional amine-blocked catalysts, especially in formulations containing basic pigments. google.com
The development of sulfonate-functionalized catalysts is a burgeoning field. beilstein-journals.org This includes:
Organocatalysts : Proline sulfonamides have emerged as powerful organocatalysts for various asymmetric reactions. nih.gov The specific structure of this compound could be incorporated into such frameworks to modulate catalyst solubility, activity, and stereoselectivity. nih.gov
Transition Metal Catalysts : Phosphine-sulfonate ligands are used to create highly active nickel catalysts for ethylene (B1197577) polymerization. rsc.org The electronic properties of the sulfonate group are crucial for the catalyst's performance. Designing ligands that incorporate an isopropyl propanesulfonate group could lead to new catalysts with tailored properties for producing polymers with specific molecular weights and distributions. rsc.org
Heterogeneous Catalysts : Sulfonated carbon-based materials are efficient and reusable solid acid catalysts. rsc.orgresearchgate.net These materials, functionalized with -SO₃H groups, are used in various industrial processes. beilstein-journals.org While not directly incorporating the ester, the fundamental chemistry of the propanesulfonate group is central to these materials' catalytic activity.
The catalytic activity of the sulfonate group itself is also a subject of study. For example, sulfonate groups have been shown to improve the performance of ruthenium-based water oxidation catalysts by providing a more favorable geometry for water nucleophilic attack. chemrxiv.org
Table 2: Potential Catalytic Applications of this compound Architectures
| Catalyst Type | Role of Sulfonate Moiety | Potential Application | Research Direction |
|---|---|---|---|
| Latent Acid Catalyst | Stable precursor that releases sulfonic acid upon activation. google.com | Controlled curing of industrial coatings and resins. | Synthesis and stability testing of this compound as a latent catalyst. |
| Organocatalyst | Modulates solubility, activity, and stereoselectivity. nih.gov | Asymmetric synthesis of pharmaceuticals and fine chemicals. | Incorporation into proline-based or other chiral scaffolds. |
| Transition Metal Ligand | Influences electronic properties and stability of the metal center. rsc.org | Olefin polymerization and cross-coupling reactions. | Design of novel phosphine-sulfonate ligands. |
| Solid Acid Catalyst Support | Provides Brønsted acid sites for catalysis. beilstein-journals.orgresearchgate.net | Biofuel production, esterification, and other acid-catalyzed reactions. | Study of materials functionalized with propanesulfonic acid. |
Integration of this compound into Advanced Functional Materials
The incorporation of sulfonate groups is a well-established strategy for modifying the properties of materials. This compound can serve as a key building block or functionalizing agent in the creation of advanced materials with specific, high-value properties.
A significant area of research is the development of functionalized polymers . The sulfonate group, being highly polar and capable of ionic interactions, can impart unique characteristics to polymer backbones.
Biomaterials : Covalently coupling sulfonic groups to polymers has been shown to be an effective method for inducing the nucleation of bone-like apatite on their surfaces, a critical step in creating bioactive implants. nih.gov this compound could be used in post-polymerization modification strategies to introduce these functional groups onto biocompatible polymers.
Conducting Polymers : Researchers have synthesized sulfonate-functionalized conducting polythiophene nanotubes that are readily dispersible in water. oup.com The negative charge of the sulfonate groups allows for the selective confinement of cationic nanoparticles, opening up applications in electronics and sensors. oup.com
Ion-Exchange Resins and Membranes : Polymers containing sulfonate groups are the basis for many ion-exchange resins used in water purification and catalysis. Carboxylate-sulfonate copolymers are versatile materials used as dispersants and stabilizers in various industrial applications. Post-polymerization modification using reagents like this compound could offer a route to new ion-conducting materials for batteries and fuel cells. rsc.org
The sulfonate ester itself can be a key component in surfactant design . While linear alkylbenzene sulfonates are the workhorses of the detergent industry, there is a drive towards creating novel surfactants from renewable feedstocks with improved performance and biodegradability. acs.org The specific structure of this compound could be explored in the design of specialty surfactants for niche applications.
In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. For this compound, future research will focus on elucidating the intricate details of its formation and reactivity using a combination of advanced analytical and computational tools.
The hydrolysis of sulfonate esters is a key reaction that has been the subject of considerable debate, with evidence supporting both stepwise (involving a pentacoordinate intermediate) and concerted mechanisms. acs.orgnih.govComputational studies , particularly using Density Functional Theory (DFT), have become invaluable in probing these reaction pathways. acs.orgresearchgate.nettandfonline.comlu.se These studies can calculate the energy profiles of different mechanistic possibilities, helping to resolve ambiguities in experimental data. For this compound, computational modeling can predict its reactivity and guide the design of experiments.
Advanced spectroscopic techniques are crucial for characterizing reactants, intermediates, and products, and for determining reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a standard tool for confirming the structure of sulfonate esters and can be used to monitor reaction progress in real-time. acs.orgunina.it
Kinetic Isotope Effect (KIE) Studies : KIE studies provide detailed insights into the transition state of a reaction, helping to distinguish between different mechanisms. eurjchem.com
Laser Flash Photolysis-Long Path Absorption (LFP-LPA) : This technique is used to measure the kinetics of fast reactions, such as the oxidation of sulfonates by radicals in the aqueous phase. acs.org
A detailed mechanistic study on the formation of alkyl sulfonates from sulfonic acids and alcohols (including isopropanol) has already provided kinetic models valuable for process development in the pharmaceutical industry. acs.orgenovatia.com These studies have shown that sulfonate ester formation is highly dependent on factors like the concentration of the sulfonic acid and alcohol, and the amount of water present. acs.org Future work will likely extend these models to a wider range of conditions and apply them to the specific case of this compound to predict and control its formation in industrial processes.
Role in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy demand that chemical processes be designed to minimize waste, use renewable resources, and create products that can be recycled or biodegrade safely. This compound and related compounds are positioned to play a role in this transition.
The development of green chemical processes is a primary focus. As discussed in section 7.1, synthesizing this compound using biocatalysis, green solvents, or electrochemical methods aligns with the goals of sustainable chemistry. organic-chemistry.orgrsc.org Beyond its synthesis, the use of sulfonate esters in recyclable systems, such as ionic liquids that act as both solvent and reagent, contributes to a more circular process by minimizing waste. organic-chemistry.org
A major driver for sustainability in the chemical industry is the shift from fossil-based feedstocks to renewable resources . Research is actively exploring the synthesis of bio-based surfactants. acs.org For example, methyl ester sulfonates, derived from vegetable oils, are being utilized as surfactant raw materials. researchgate.net This points to a future where the building blocks for compounds like this compound could be sourced from biomass rather than petroleum. The development of surfactants from renewable sources like furoic acid and fatty alcohols is a step in this direction. acs.org
In the context of a circular economy , the entire lifecycle of a chemical is considered. This includes designing products for biodegradability. Linear alkylbenzene sulfonates (LAS), a close relative of alkyl sulfonates, are designed to be biodegradable, a key feature for their widespread use in detergents. acs.org Future research on this compound will need to include thorough assessments of its environmental fate and biodegradability to ensure it fits within a circular model. The ultimate goal is to create closed-loop systems where waste is minimized, and resources are continuously reused, a paradigm in which sustainably produced and utilized sulfonates can play a significant part.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
